

# CYC116 mast cell inhibition IC50 values

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## Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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## CYC116 Bioactivity Data Summary

Parameter	Value	Experimental Context / Description
Mast Cell Degranulation (IC <sub>50</sub> )	~1.42 $\mu$ M	Inhibition of antigen-induced degranulation in mouse Bone Marrow-derived Mast Cells (BMMCs), measured by $\beta$ -hexosaminidase release [1].
Cytokine Secretion (IC <sub>50</sub> )		Inhibition of secretion from antigen-stimulated BMMCs [1].
→ TNF- $\alpha$	~1.10 $\mu$ M	
→ IL-6	~1.24 $\mu$ M	
In Vivo Anaphylaxis (ED <sub>50</sub> )	~22.5 mg/kg	Dose that inhibits Passive Cutaneous Anaphylaxis (PCA) in mice by 50% [1].
Kinase Inhibition (K <sub>i</sub> )		Cell-free kinase assay [2] [3].
→ Aurora A	8.0 nM	Primary known target; an anti-cancer drug candidate [2].
→ Aurora B	9.2 nM	Primary known target; an anti-cancer drug candidate [2].

Parameter	Value	Experimental Context / Description
→ <b>Fyn Kinase</b>	Not fully quantified	Identified as the key target for mast cell inhibition. CYC116 directly inhibits Fyn activity in mast cells [1].

## Experimental Protocol: Mast Cell Degranulation Assay

Based on the study that reported the IC<sub>50</sub> values for mast cell inhibition, the key experimental steps are as follows [1]:

- **Cell Preparation and Sensitization**

- **Cells Used:** Mouse Bone Marrow-derived Mast Cells (BMMCs), cultured for 4-6 weeks.
- **Sensitization:** Cells are sensitized by incubation with 50 ng/ml of DNP-specific IgE overnight.

- **Compound Treatment and Stimulation**

- **Pre-treatment:** The sensitized BMMCs are washed and then pre-treated with varying concentrations of CYC116 (or a control vehicle) for 30 minutes in Tyrode buffer.
- **Activation:** Cells are stimulated to degranulate by adding 50 ng/ml of DNP-Human Serum Albumin (DNP-HSA) for 15 minutes.

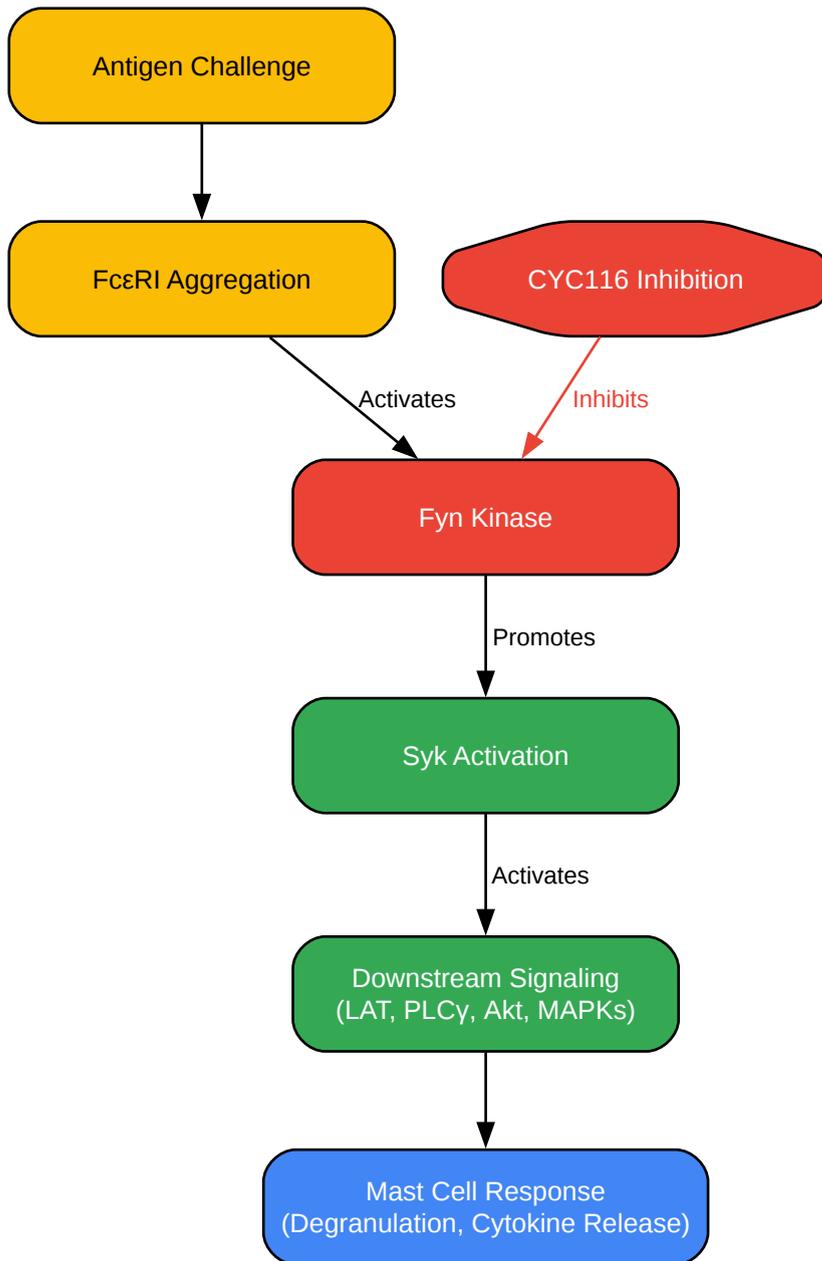
- **Measurement of Degranulation**

- **Assay:** The extent of degranulation is determined by measuring the release of the granule enzyme **β-hexosaminidase**.
- **Procedure:** After stimulation, the cell supernatants are collected and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in citrate buffer. The reaction is stopped with a glycine solution, and the absorbance is measured.
- **Calculation:** The percentage of β-hexosaminidase release is calculated as a ratio of the enzyme activity in the supernatant to the total activity (from supernatant plus cell lysate). The IC<sub>50</sub> value is derived from the concentration of CYC116 that reduces this release by 50%.

## Signaling Pathway & Mechanism in Mast Cells

The study identifies that CYC116 exerts its inhibitory effect on mast cells primarily by directly inhibiting the activity of **Fyn kinase**, a member of the Src-family kinases, early in the signaling cascade [1]. This is distinct

from its primary anti-cancer targets (Aurora kinases). The following diagram illustrates the proposed signaling pathway and the point of CYC116's intervention.



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*Diagram Title: CYC116 Inhibits Mast Cell Activation via Fyn Kinase*

## Key Insights for Researchers

- **Primary vs. Off-Target Effects:** CYC116 is primarily an Aurora kinase inhibitor developed for cancer therapy [2]. Its potent anti-allergic effects via Fyn kinase inhibition, discovered at micromolar concentrations, represent a promising **repurposing opportunity** for the compound [1].
- **Specificity of the Response:** The inhibition is effective against the FcεRI-mediated signaling pathway (the classic pathway for allergic responses). Its effect on other activation pathways in mast cells (e.g., via Toll-like Receptors) has not been reported and may require separate investigation [4].

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## References

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